molecular formula C14H21Cl2NO2S B13735092 2-[2-(4-chlorophenyl)sulfanylacetyl]oxyethyl-diethylazanium;chloride CAS No. 35859-44-0

2-[2-(4-chlorophenyl)sulfanylacetyl]oxyethyl-diethylazanium;chloride

Cat. No.: B13735092
CAS No.: 35859-44-0
M. Wt: 338.3 g/mol
InChI Key: SGOFCKYJVQMSEE-UHFFFAOYSA-N
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Description

2-[2-(4-chlorophenyl)sulfanylacetyl]oxyethyl-diethylazanium;chloride is a heterocyclic organic compound with the molecular formula C14H21Cl2NO2S and a molecular weight of 338.293 g/mol . This compound is known for its unique chemical structure, which includes a chlorophenyl group and a sulfanylacetyl group, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-chlorophenyl)sulfanylacetyl]oxyethyl-diethylazanium;chloride typically involves the esterification of (p-chlorophenyl)thioacetic acid with 2-(diethylamino)ethyl alcohol in the presence of a suitable catalyst . The reaction conditions often include:

    Temperature: Moderate temperatures around 60-80°C.

    Catalyst: Acidic catalysts such as sulfuric acid or hydrochloric acid.

    Solvent: Organic solvents like dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch Reactors: For controlled reaction conditions.

    Purification Steps: Including crystallization and recrystallization to achieve high purity levels.

    Quality Control: Ensuring the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-chlorophenyl)sulfanylacetyl]oxyethyl-diethylazanium;chloride undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the chlorophenyl group to a phenyl group.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Sodium hydroxide, potassium tert-butoxide.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Phenyl derivatives.

    Substitution Products: Various substituted phenyl derivatives.

Scientific Research Applications

2-[2-(4-chlorophenyl)sulfanylacetyl]oxyethyl-diethylazanium;chloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-(4-chlorophenyl)sulfanylacetyl]oxyethyl-diethylazanium;chloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: Enzymes, receptors, and proteins that are crucial for its biological activity.

    Pathways: Inhibition or activation of specific biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(4-bromophenyl)sulfanylacetyl]oxyethyl-diethylazanium;chloride
  • 2-[2-(4-fluorophenyl)sulfanylacetyl]oxyethyl-diethylazanium;chloride
  • 2-[2-(4-methylphenyl)sulfanylacetyl]oxyethyl-diethylazanium;chloride

Uniqueness

2-[2-(4-chlorophenyl)sulfanylacetyl]oxyethyl-diethylazanium;chloride stands out due to its specific chlorophenyl group, which imparts unique chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

35859-44-0

Molecular Formula

C14H21Cl2NO2S

Molecular Weight

338.3 g/mol

IUPAC Name

2-[2-(4-chlorophenyl)sulfanylacetyl]oxyethyl-diethylazanium;chloride

InChI

InChI=1S/C14H20ClNO2S.ClH/c1-3-16(4-2)9-10-18-14(17)11-19-13-7-5-12(15)6-8-13;/h5-8H,3-4,9-11H2,1-2H3;1H

InChI Key

SGOFCKYJVQMSEE-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CC)CCOC(=O)CSC1=CC=C(C=C1)Cl.[Cl-]

Origin of Product

United States

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